
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used for research purposes in various scientific studies. MPHP has a unique chemical structure that makes it a potential candidate for a wide range of applications in the field of medicine and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate is not fully understood, but it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the activity of these neurotransmitters, which can result in various physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, these effects can be accompanied by negative side effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use in lab experiments, including its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate. One area of interest is its potential use as a treatment for various medical conditions such as chronic pain and depression. Another area of interest is its potential use in the development of new drugs with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine and pharmaceuticals. Its unique chemical structure and properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate can be synthesized using various methods, including the reductive amination of 3-methoxypropylbenzaldehyde with 2-pyrrolidinone. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has been used in various scientific studies to investigate its potential applications in medicine and pharmaceuticals. One study found that this compound has analgesic properties, making it a potential candidate for the treatment of chronic pain. Another study showed that this compound has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
142469-86-1 |
|---|---|
Molekularformel |
C19H28N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-18-12-6-10-16-13-15-9-5-11-17(15)14-7-3-2-4-8-14;5-3(6)1-2-4(7)8/h2-4,7-8,15-16H,5-6,9-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DMXIUZQCCGCTKM-WLHGVMLRSA-N |
Isomerische SMILES |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



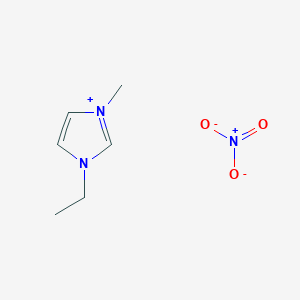
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
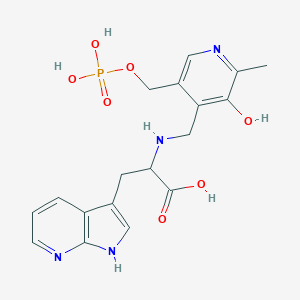
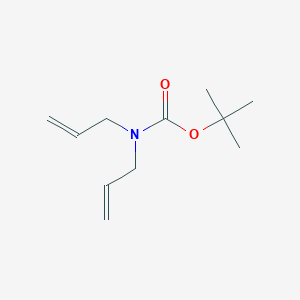
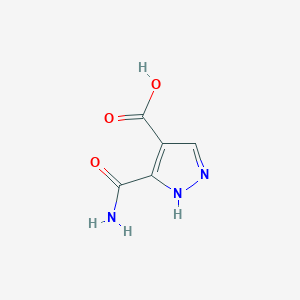
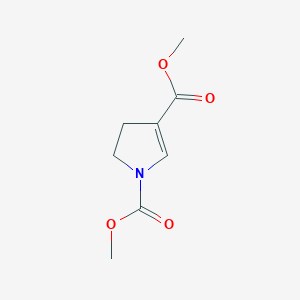
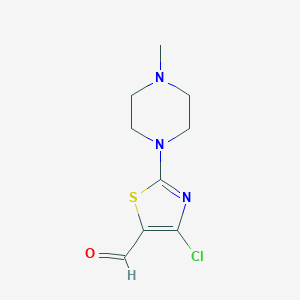
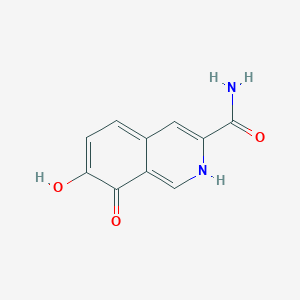

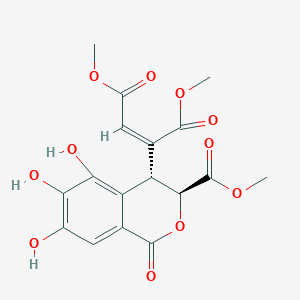

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
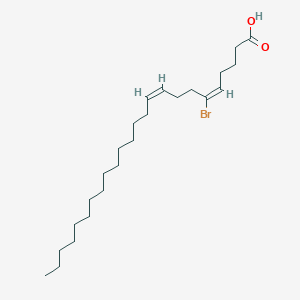
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)